2-Ethylanthraquinone
Overview
Description
2-Ethylanthraquinone is a chemical compound used in the industrial production of hydrogen peroxide and other anthraquinone derivatives. It serves as a vital intermediate in the anthraquinone process, a method for producing hydrogen peroxide, and has various applications in the synthesis of dyes, pigments, and other functional materials.
Synthesis Analysis
2-Ethylanthraquinone can be synthesized from 2-(4′-ethylbenzoyl) benzoic acid through a dehydration reaction facilitated by solid acid catalysts, with H-Beta zeolite modified by dilute HNO3 solution showing high catalytic performances, achieving a 96.7% yield under optimal conditions (Renshun Xu et al., 2006). Another method involves using stannum powder and hydrochloric acid for the deoxidization of 2-ethylanthraquinone, optimizing various conditions to achieve a high yield of 2-ethylanthrone (Yan Wei-wei, 2006).
Molecular Structure Analysis
The molecular structure of 2-ethylanthraquinone is characterized by an anthraquinone core with an ethyl group at the 2-position, impacting its chemical and physical properties significantly. The structure facilitates its role in the synthesis of hydrogen peroxide through its cyclical reduction and oxidation in the anthraquinone process.
Chemical Reactions and Properties
2-Ethylanthraquinone undergoes various chemical reactions, including catalytic hydrogenation to produce hydrogen peroxide. Its electrochemical reduction is feasible in a two-phase system, showing that the initial reduction product on lead cathode material is the sodium salt of the hydroquinone, indicating its solubility and reactivity differences in organic and aqueous phases (R. Knarr et al., 1992).
Physical Properties Analysis
The solubility of 2-ethylanthraquinone in various solvents and its thermodynamic behavior are critical for its applications in industrial processes. Its solubility and the effects of different solvents on this property have been extensively studied, revealing that the dissolution process is endothermic and entropy-driven (Bai Hongxin et al., 2019).
Chemical Properties Analysis
The hydrogenation of 2-ethylanthraquinone and its degradation behavior on various catalysts highlights its chemical stability and reactivity. The process of hydrogenation to 2-ethylanthrahydroquinone and further to other derivatives has been explored, showing different catalysts' efficiency and the formation of by-products during degradation, which is crucial for optimizing industrial applications (A. Drelinkiewicz & Anna Waksmundzka-Góra, 2006).
Scientific Research Applications
- Catalysts Used: Metals, alloys, bimetallic composites, and supported metal catalysts with structural modifications . Results:
- The replacement of conventional catalysts by metal and metal alloy–supported catalysts significantly enhanced catalytic performance .
- Effective in preventing infections and used in healthcare products, especially during the COVID-19 pandemic for disinfectant formulations .
Catalytic Hydrogenation Efficiency Improvement
- In Situ Synthesized Pd Catalyst: Employing an in situ synthesized Pd catalyst with an egg–shell structure to catalyze the hydrogenation in a fixed bed .
- Optimization of Parameters: Investigating the effects of residence time, gas to liquid phase ratio, reaction temperature, and Pd loading amounts on the yield and hydrogenation efficiency . Results:
- The optimized conditions led to a yield of 35.5% and a hydrogenation efficiency of 6.6 g L−1, with a maximum space-time yield value reaching 567.5 g H2O2 g Pd−1 h−1, which is much higher than previously reported results .
- Oxidation Reaction: Utilizing hydrogen peroxide as an oxidant in the presence of UV light or a catalyst to generate hydroxyl radicals for the degradation of pollutants . Results:
- AOPs have shown to be effective in degrading a wide range of organic and inorganic contaminants, leading to cleaner water and reduced environmental impact .
- Disinfectant Formulation: Incorporating hydrogen peroxide into formulations for sanitizers and disinfectants . Results:
- These products have been crucial, especially during the COVID-19 pandemic, for maintaining hygiene and preventing the spread of the virus .
- Bleaching Process: Applying hydrogen peroxide during the manufacturing process to whiten and brighten textiles and paper products . Results:
- The use of hydrogen peroxide leads to less environmental pollution compared to traditional bleaching methods and improves the quality of the final products .
- Chemical Synthesis: Reacting 2-Ethylanthraquinone with other chemicals to produce desired organic compounds . Results:
- This application has led to the development of new dyes with specific properties and pharmaceuticals with potential therapeutic effects .
- Photoreaction Studies: Using 2-Ethylanthraquinone to study the mechanisms of photoreactions and the effects of various wavelengths of light . Results:
- These studies contribute to a deeper understanding of photochemical processes, which can be applied in the development of new photoreactive materials .
Safety And Hazards
Future Directions
The hydrogenation of 2-ethylanthraquinone using metals, alloy, bimetallic composite, and supported metal catalyst with the structural modifications has been incorporated for the production of hydrogen peroxide . The comprehensive comparison reveals that the supported metal catalysts required lesser catalyst amount, produced lower AQ decay, and provided higher catalyst activity and selectivity . Furthermore, the replacement of conventional catalysts by metal and metal alloy–supported catalyst rises as a hydrogenation trend, enhancing by several times the catalytic performance .
properties
IUPAC Name |
2-ethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-2-10-7-8-13-14(9-10)16(18)12-6-4-3-5-11(12)15(13)17/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEBAWHUJDUKQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044994 | |
Record name | 2-Ethylanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Yellow microcrystalline powder; [Acros Organics MSDS] | |
Record name | 9,10-Anthracenedione, 2-ethyl- | |
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Record name | 2-Ethylanthraquinone | |
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Vapor Pressure |
0.00000102 [mmHg] | |
Record name | 2-Ethylanthraquinone | |
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Product Name |
2-Ethylanthraquinone | |
CAS RN |
84-51-5 | |
Record name | 2-Ethylanthraquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-51-5 | |
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Record name | 2-Ethylanthraquinone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084515 | |
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Record name | 2-Ethylanthraquinone | |
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Record name | 9,10-Anthracenedione, 2-ethyl- | |
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Record name | 2-Ethylanthraquinone | |
Source | EPA DSSTox | |
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Record name | 2-ethylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.396 | |
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Record name | 2-ETHYLANTHRAQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJ81QZKD | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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